molecular formula C9H11N5S B3334625 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1001500-08-8

4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3334625
CAS No.: 1001500-08-8
M. Wt: 221.28 g/mol
InChI Key: YGIOAZXLWSDATL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a chemically synthesized heterocyclic compound that integrates two privileged pharmacophores: the 1,2,4-triazole and the pyrazole rings. The 1,2,4-triazole scaffold is a well-established structural component in medicinal chemistry, renowned for its broad spectrum of biological activities. This motif is a key feature in numerous marketed drugs, including the antifungal agents voriconazole and itraconazole, the anticancer drug letrozole, and the antiviral ribavirin . The pyrazole ring similarly contributes to significant bioactive properties, featuring in compounds with reported antitumoral, anti-inflammatory, and antibacterial activities . The specific molecular architecture of this compound, particularly the combination of the cyclopropyl group and the methyl-substituted pyrazole linked to the triazole-thiol core, makes it a valuable intermediate for researchers exploring new chemical space. The primary research value of this compound lies in its potential as a building block for the discovery and development of new therapeutic agents. Hybrid molecules containing both triazole and pyrazole rings have been the subject of recent scientific investigation, with studies demonstrating that such structures can exhibit promising in vitro antitumoral and antiviral activities . The mechanism of action for related triazole-pyrazole hybrids has been linked to the inhibition of essential biological processes; for instance, some derivatives have been identified as inhibitors of tubulin polymerization, a validated target in cancer therapy . Furthermore, 1,2,4-triazole derivatives are frequently investigated for their antibacterial properties, acting as hybrids with known pharmacophores or as novel enzyme inhibitors to combat resistant strains . Researchers will have access to key analytical data for this compound, including its CAS Registry Number, molecular formula, and molecular weight, to facilitate characterization and application in various experimental workflows. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-cyclopropyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-13-7(4-5-10-13)8-11-12-9(15)14(8)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIOAZXLWSDATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132313
Record name 4-Cyclopropyl-2,4-dihydro-5-(1-methyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-08-8
Record name 4-Cyclopropyl-2,4-dihydro-5-(1-methyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-2,4-dihydro-5-(1-methyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring through cyclization reactions. Common starting materials include cyclopropyl hydrazine, 1-methyl-1H-pyrazole-5-carboxylic acid, and thiourea. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.

    Reduction: Reduction reactions may target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be developed as pharmaceutical agents. The triazole ring is a common motif in many drugs, and modifications to the compound’s structure could enhance its efficacy and reduce side effects.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore, with substitutions at positions 4 and 5 significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents (Position 4/5) Molecular Weight (g/mol) Key Features Biological Activity/Applications Reference
4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol Cyclopropyl / 1-methylpyrazole 237.34 High steric hindrance from cyclopropyl; pyrazole enhances H-bonding potential Unknown (discontinued)
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl / isopropyl 265.32 Fluorine enhances lipophilicity; isopropyl increases steric bulk Antimicrobial, antioxidant
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl / 5-methylpyrazole 243.29 Phenyl group improves aromatic interactions Antioxidant derivatives
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 4-Chlorophenyl / pyrrole 276.75 Chlorine and pyrrole enhance electronic diversity Molecular docking similarity to drugs
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Cyclopropyl / thiophenemethyl 237.34 Thiophene increases π-π stacking potential Antiradical activity (DPPH assay)
4-Methyl-5-[3-tert-butyl-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol Methyl / tert-butyl-dichlorobenzyl-pyrazole 452.37 Bulky substituents enhance metabolic stability Not reported

Physicochemical Properties

  • Lipophilicity : Fluorine and chlorophenyl groups () increase logP values, enhancing blood-brain barrier penetration.
  • Solubility : Pyrazole and pyrrole substituents () may improve aqueous solubility via H-bonding.
  • Steric Effects : Bulky groups like tert-butyl () reduce metabolic degradation but may limit target binding.

Biological Activity

4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring, a pyrazole moiety, and a thiol group. Its molecular formula is C₉H₁₁N₅S. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with various biological targets. The presence of the thiol group enhances its reactivity, enabling it to form covalent bonds with cysteine residues in proteins, which can modulate their activity.

Property Details
Molecular FormulaC₉H₁₁N₅S
Molecular WeightApproximately 209.31 g/mol
Functional GroupsTriazole, Pyrazole, Thiol
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition (MIC values ranging from 0.046 to 3.11 μM) .
  • Antifungal Activity : The compound has shown efficacy against fungi like Candida albicans and Aspergillus fumigatus.

2. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways. It has been evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability.

3. Enzyme Inhibition

The thiol group allows for covalent modification of enzymes:

  • Target Enzymes : The compound has been identified as a potential inhibitor of certain kinases and proteases involved in disease processes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Covalent Bond Formation : Interaction with cysteine residues in proteins.
  • Modulation of Signaling Pathways : Influencing pathways related to oxidative stress and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were screened for antimicrobial activity. The findings indicated that compounds similar to this compound showed enhanced activity against resistant strains of bacteria compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study published in Cancer Research investigated the effects of various triazole derivatives on cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in breast and lung cancer models (IC50 values below 10 μM) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its analogs?

The compound can be synthesized via multi-step reactions starting with cyclopropane derivatives and substituted pyrazoles. Microwave-assisted synthesis in an i-propanol medium with sodium hydroxide has been effective for analogous triazole-thiol derivatives, improving reaction efficiency and yield . Key intermediates include thiol-functionalized triazoles, which are alkylated or condensed with substituents like pyrazole rings under controlled conditions. Characterization typically involves elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H-NMR : To verify substituent positions and cyclopropane ring integrity.
  • LC-MS : For molecular weight confirmation and purity assessment.
  • FTIR : To identify functional groups (e.g., thiol, triazole).
  • Elemental analysis : For empirical formula validation . Advanced characterization may require X-ray crystallography using SHELXL for structural refinement .

Q. How is the antiradical activity of triazole-thiol derivatives evaluated experimentally?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used. Activity is measured by monitoring the reduction of DPPH’s purple color (λmax = 517 nm) as the compound scavenges free radicals. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% inhibition at 1 × 10⁻³ M, with activity decreasing at lower concentrations .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of triazole-thiol derivatives?

Substituent effects are significant:

  • Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by improving membrane penetration .
  • Hydrophobic moieties (e.g., cyclopropyl) increase metabolic stability.
  • Aromatic substitutions (e.g., pyridyl) improve coordination with metal ions in catalytic or therapeutic applications . For example, adding a 4-fluorobenzylidene group reduced antiradical activity, while a 2-hydroxybenzylidene group improved it .

Q. What computational strategies are used to predict the therapeutic potential of this compound?

  • Molecular docking : Used to evaluate interactions with targets like viral helicases (e.g., SARS-CoV-2 M-nsp13). Derivatives with cyclopentyl or chlorophenyl groups showed strong binding to 5WWP (PDB ID) .
  • ADME analysis : Predicts pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration, using tools like SwissADME .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in:

  • Experimental conditions : Solvent polarity, pH, and temperature (e.g., DPPH assay results are concentration-dependent) .
  • Structural analogs : Minor substitutions (e.g., methyl vs. isopropyl groups) significantly alter activity .
  • Assay protocols : Standardizing methods (e.g., MIC values for antimicrobial testing) ensures comparability .

Q. What role do triazole-thiol derivatives play in corrosion inhibition?

These compounds act as mixed-type inhibitors in acidic environments, adsorbing onto metal surfaces via thiol and triazole groups. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) calculations validate their mechanism. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed >90% inhibition efficiency in HCl .

Methodological Recommendations

  • Synthesis optimization : Use microwave irradiation to reduce reaction time and improve yield .
  • Data validation : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw) .
  • Biological assays : Include positive controls (e.g., ascorbic acid for DPPH) to calibrate activity measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

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